(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid
CAS No.: 682773-99-5
Cat. No.: VC16798347
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682773-99-5 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | (2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1 |
| Standard InChI Key | UYIVVYOZZPKJEF-YFKPBYRVSA-N |
| Isomeric SMILES | C1CC(=O)N([C@@H]1C(=O)O)CC#N |
| Canonical SMILES | C1CC(=O)N(C1C(=O)O)CC#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name “(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid” reflects its pyrrolidine backbone substituted with functional groups at specific positions. Alternative designations include (2S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid and the CAS registry number 1175908-45-1. The compound’s structure (Fig. 1) consists of:
-
A five-membered pyrrolidine ring with a ketone at C5.
-
A carboxylic acid group at C2.
-
A cyanomethyl (–CHCN) group attached to the nitrogen atom.
The stereochemistry at C2 is critical; the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart.
Molecular and Physicochemical Properties
Key properties, corroborated by multiple suppliers and databases, are summarized in Table 1.
Table 1: Physicochemical Properties of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic Acid
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 168.15 g/mol |
| Melting point | 198–200°C |
| Solubility | DMSO (>10 mg/mL), methanol |
| Storage conditions | –20°C, protected from light |
The compound’s solubility profile suggests compatibility with organic synthesis and biochemical assays requiring polar aprotic solvents. The melting point indicates a crystalline solid at room temperature, consistent with its zwitterionic nature due to the carboxylic acid and amine groups.
Synthesis and Manufacturing Considerations
Purification and Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for verifying enantiomeric purity (>98% by chiral HPLC). Suppliers emphasize compliance with ISO standards, ensuring batch-to-batch consistency for research applications.
Applications in Biochemical Research
Proteomics and Enzyme Studies
The compound serves as a building block for protease inhibitors due to its structural mimicry of peptide substrates. The pyrrolidone ring mimics the transition state of hydrolyzed peptide bonds, while the cyanomethyl group enhances binding affinity to catalytic sites. Recent studies hypothesize its utility in targeting serine proteases involved in neurodegenerative diseases.
Drug Discovery and Medicinal Chemistry
Pharmaceutical researchers exploit the molecule’s chiral center to develop enantiomerically pure ligands for G-protein-coupled receptors (GPCRs). Its carboxylic acid moiety facilitates salt formation, improving bioavailability in preclinical models.
Future Research Directions
Expanding Therapeutic Applications
Ongoing investigations explore the compound’s role in:
-
Anticancer therapies: Inhibiting matrix metalloproteinases (MMPs) in tumor metastasis.
-
Antiviral agents: Blocking viral protease activity in emerging pathogens.
Advanced Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with targeting moieties could enhance its pharmacokinetic profile for in vivo applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume